5-Bromo-4-chloropyrido[2,3-d]pyrimidine
Description
5-Bromo-4-chloropyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine scaffold, with bromine and chlorine substituents at positions 5 and 4, respectively. The bromine and chlorine atoms enhance electrophilic reactivity, enabling selective functionalization at these positions .
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
5-bromo-4-chloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-5(4)6(9)11-3-12-7/h1-3H |
InChI Key |
SFJAAILRQUXHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the final steps to improve yields and reduce by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Condensation: Reaction with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination.
Phosphorus oxychloride: for chlorination.
Formamide: for cyclization.
Major Products
The major products formed from these reactions are various substituted pyridopyrimidines, which can exhibit significant biological activities .
Scientific Research Applications
5-Bromo-4-chloropyrido[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of fused pyrimidines, including thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which differ in the fused heterocyclic ring (thiophene, pyrrole, or furan, respectively). Key structural and functional comparisons are outlined below:
Table 1: Structural and Functional Comparison of Fused Pyrimidines
Crystallographic and Physicochemical Properties
- Planarity : Pyrido[2,3-d]pyrimidine derivatives exhibit near-planar structures (r.m.s. deviation ≤ 0.087 Å), similar to pyrrolo analogs, which promotes strong intermolecular interactions (e.g., hydrogen bonding) in crystal lattices .
- Solubility: Thieno derivatives (e.g., 4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine) show better solubility in organic solvents compared to pyrido analogs due to aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
